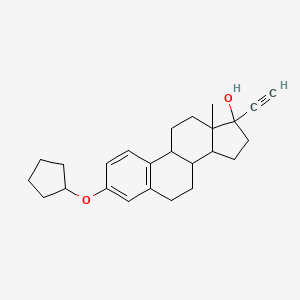

17-Ethynylestradiol cyclopentyl ether

Description

Contextualization within Synthetic Estrogenic Steroids

17-Ethynylestradiol cyclopentyl ether, known scientifically as Quinestrol (B1678685), is a synthetic, steroidal estrogen. selleckchem.com It is specifically the 3-cyclopentyl ether of ethinyl estradiol (B170435). drugbank.comncats.io This structural modification places it within a class of compounds derived from ethinyl estradiol, which is itself a synthetic derivative of the naturally occurring estrogen, estradiol. drugbank.com Synthetic estrogens are a broad category of compounds designed to mimic the effects of natural estrogens and have been a subject of extensive research for their potential applications in hormone therapy. ncats.ioontosight.ai Quinestrol's estrogenic activity is approximately 8 to 10 times that of its parent compound, ethinyl estradiol. selleckchem.com

The primary mechanism of action for estrogens involves diffusing into target cells and interacting with a protein receptor, the estrogen receptor. drugbank.comhmdb.ca Target cells are found in the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. drugbank.comncats.io Upon binding its ligand, the estrogen receptor can enter the cell's nucleus and regulate gene transcription, leading to the formation of messenger RNA. ncats.iohmdb.ca This mRNA then interacts with ribosomes to produce specific proteins that express the physiological effects of the estrogen. ncats.iohmdb.ca Estrogens are known to increase the hepatic synthesis of various serum proteins, including sex hormone-binding globulin (SHBG) and thyroid-binding globulin (TBG), and they suppress the follicle-stimulating hormone (FSH) from the anterior pituitary. drugbank.comhmdb.ca

Historical Perspectives on Orally Active Estrogen Development

The journey toward developing orally active estrogens began long before their chemical structures were understood. In the late 1800s, treatments involving ovarian extracts were explored for menopausal symptoms. rochester.eduresearchgate.net A pivotal moment in endocrinology occurred in 1929 with the successful isolation of estrogen as a hormone. rochester.edu This led to the first commercial oral estrogen preparations, such as Emmenin, which was an estrogen complex extracted from human placentas. rochester.eduresearchgate.net

A major breakthrough in synthetic hormone chemistry was the synthesis of ethinyl estradiol in 1938. nih.gov Researchers discovered that the addition of an ethinyl group to the estradiol molecule significantly enhanced its oral potency and its ability to inhibit pituitary function compared to natural estrogens. nih.gov This innovation was a critical step that spurred the development of a wide array of synthetic estrogens, including nonsteroidal variants like stilbestrol, hexestrol, and dienestrol, which were synthesized a year later. nih.gov The development of these potent, orally active agents fundamentally changed the landscape of hormonal therapy. nih.gov

Conceptual Framework of 17-Ethynylestradiol Cyclopentyl Ether as a Prodrug

17-Ethynylestradiol cyclopentyl ether is classified as a prodrug, meaning it is an inactive compound that is converted into an active drug within the body. wikipedia.org Quinestrol itself possesses no inherent estrogenic activity. wikipedia.org Its therapeutic action is entirely dependent on its metabolic conversion to the active compound, ethinyl estradiol. drugbank.comncats.io

Following oral administration, Quinestrol is absorbed and, due to its enhanced lipophilicity (fat-solubility), is stored in adipose tissue. ncats.iowikipedia.org This fat storage acts as a reservoir from which the compound is slowly released over time. drugbank.comncats.io The released Quinestrol is then metabolized, primarily in the liver, to form ethinyl estradiol. drugbank.comncats.io This slow release and subsequent metabolic activation result in a significantly prolonged duration of action, with a biological half-life reported to be over 120 hours (5 days). wikipedia.org This pharmacokinetic profile distinguishes it from its active metabolite, ethinyl estradiol, and is a direct result of its chemical modification as a cyclopentyl ether. wikipedia.org

Interactive Data Tables

Table 1: Comparative Estrogenic Receptor Affinity and Potency

This table compares the relative binding affinity (RBA) and relative estrogenic potency (REP) of the natural estrogen Estradiol, its synthetic derivative Ethinylestradiol, and the prodrug Quinestrol.

| Compound | Other Names | RBA (%) ERα | RBA (%) ERβ | REP (%) |

| Estradiol | E2 | 100 | 100 | 100 |

| Ethinylestradiol | EE; 17α-Ethynylestradiol | 17–150 | 129 | 100 |

| Quinestrol | EE 3-cyclopentyl ether | ? | 0.37 | ? |

| Data sourced from multiple studies. wikipedia.orgwikipedia.org RBA and REP can vary based on the assay system used. A question mark (?) indicates that specific data was not available in the cited sources. |

Table 2: Pharmacological Profile of 17-Ethynylestradiol Cyclopentyl Ether (Quinestrol)

This table summarizes the key characteristics of Quinestrol based on its function as a prodrug.

| Property | Description |

| Classification | Synthetic, steroidal estrogen; Prodrug selleckchem.comncats.iowikipedia.org |

| Active Metabolite | Ethinyl estradiol drugbank.comncats.io |

| Mechanism of Action | Inactive until metabolized to ethinyl estradiol. The active metabolite binds to estrogen receptors in target tissues. drugbank.comhmdb.cawikipedia.org |

| Key Pharmacokinetic Feature | Stored in adipose tissue and slowly released, resulting in a prolonged duration of action. drugbank.comncats.iowikipedia.org |

| Biological Half-life | >120 hours wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O2/c1-3-25(26)15-13-23-22-10-8-17-16-19(27-18-6-4-5-7-18)9-11-20(17)21(22)12-14-24(23,25)2/h1,9,11,16,18,21-23,26H,4-8,10,12-15H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZUUYSISTUNDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859296 | |

| Record name | 3-(Cyclopentyloxy)-19-norpregna-1,3,5(10)-trien-20-yn-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Radiolabeling Methodologies

Synthetic Pathways for 17-Ethynylestradiol Cyclopentyl Ether

17-Ethynylestradiol cyclopentyl ether, known scientifically as 3-(cyclopentyloxy)-19-nor-17α-pregna-1,3,5(10)-trien-20-yn-17-ol and commonly as Quinestrol (B1678685), is a synthetic estrogen. caymanchem.comglpbio.com Its synthesis is primarily achieved through the etherification of the phenolic 3-hydroxyl group of 17α-ethynylestradiol. This process transforms the parent compound into a derivative with altered pharmacokinetic properties.

A prevalent synthetic method involves the Williamson ether synthesis. In this reaction, 17α-ethynylestradiol is treated with a cyclopentylating agent, such as cyclopentyl bromide, in the presence of a base. The base, typically potassium carbonate, deprotonates the phenolic hydroxyl group of the ethynylestradiol, forming a phenoxide ion. This nucleophilic phenoxide then attacks the cyclopentyl bromide in an SN2 reaction, displacing the bromide and forming the cyclopentyl ether linkage. The reaction is commonly carried out in a polar aprotic solvent like acetone.

An alternative, though less common, approach is the acid-catalyzed reaction of ethynylestradiol with cyclopentanol. However, this method is often less efficient and can lead to undesired side products. The general synthetic scheme is designed to be efficient and high-yielding, providing a straightforward route to the final product from its readily available steroidal precursor.

Table 1: Key Reagents in the Synthesis of 17-Ethynylestradiol Cyclopentyl Ether

| Role | Compound Name | Molecular Formula |

| Starting Material | 17α-Ethynylestradiol | C₂₀H₂₄O₂ |

| Cyclopentylating Agent | Cyclopentyl bromide | C₅H₉Br |

| Base | Potassium carbonate | K₂CO₃ |

| Solvent | Acetone | C₃H₆O |

Radiosynthesis Techniques for Isotopic Labeling (e.g., Tritium (B154650), Carbon-14)

The synthesis of isotopically labeled 17-ethynylestradiol cyclopentyl ether is essential for its use as a tracer in metabolic and pharmacokinetic studies. Both tritium (³H) and carbon-14 (B1195169) (¹⁴C) are commonly used isotopes for this purpose due to their distinct properties.

Carbon-14 Labeling: Carbon-14 is a beta emitter with a long half-life of approximately 5,700 years, making it ideal for quantitative mass balance and tissue distribution studies. almacgroup.commoravek.com The ¹⁴C label is typically introduced into the molecule's carbon framework without altering its chemical structure. almacgroup.com The synthesis of [¹⁴C]quinestrol often involves introducing the label at an early stage. A common strategy is to utilize a ¹⁴C-labeled precursor during the synthesis of the ethynylestradiol core itself. For example, [¹⁴C]carbon dioxide, generated from barium [¹⁴C]-carbonate, can be used to introduce the label into key building blocks. almacgroup.comresearchgate.net Once the [¹⁴C]ethynylestradiol is synthesized, it undergoes etherification with a cyclopentylating agent as previously described. While introducing the label in the final synthetic step is often preferred to maximize radiochemical yield, the complexity of the molecule may necessitate an earlier incorporation of the isotope. moravek.comselcia.com

Tritium Labeling: Tritium is another beta-emitting isotope used for radiolabeling. The metabolism of 17α-ethynylestradiol and its derivatives has been studied using tritium-labeled compounds. nih.gov Tritium labeling can be achieved through various methods, including the catalytic reduction of an unsaturated precursor with tritium gas (³H₂). This method allows for the introduction of tritium at specific sites within the molecule.

The choice between carbon-14 and tritium depends on the specific requirements of the study, such as the desired specific activity and the type of detection method to be employed.

Table 2: Comparison of Isotopes for Radiolabeling

| Isotope | Half-life | Emission Type | Key Advantage |

| Carbon-14 (¹⁴C) | ~5700 years | Beta | Biologically equivalent to ¹²C, allowing for accurate tracing. selcia.com |

| Tritium (³H) | ~12.3 years | Beta | High specific activity can be achieved. |

Metabolic Transformation Pathways and Enzymology

Prodrug Activation and Cleavage Mechanisms

17-Ethynylestradiol cyclopentyl ether is pharmacologically inactive in its administered form. Its therapeutic activity is contingent upon its conversion to the potent estrogen, 17α-ethinylestradiol. This bioactivation is a critical first step in its metabolism and is understood to occur predominantly in the liver. The primary mechanism of activation involves the cleavage of the cyclopentyl ether bond at the C3 position of the steroid nucleus.

This cleavage is believed to be an oxidative O-dealkylation reaction, a process catalyzed by cytochrome P450 (CYP) enzymes. Specifically, studies suggest that the catabolism of Quinestrol (B1678685) is primarily carried out by CYP3A4 and CYP1A2. The generally accepted mechanism for CYP450-catalyzed O-dealkylation involves the hydroxylation of the carbon atom adjacent to the ether oxygen. This enzymatic action results in the formation of an unstable hemiacetal intermediate. This intermediate then spontaneously, in a non-enzymatic step, dissociates to yield the active 17α-ethinylestradiol and cyclopentanone. This activation process is crucial as it liberates the pharmacologically active estrogen, allowing it to interact with estrogen receptors and elicit its hormonal effects.

Oxidative Metabolism and Cytochrome P450 (CYP) Catalysis

Once activated to 17α-ethinylestradiol, the molecule is subjected to extensive phase I oxidative metabolism, primarily mediated by the cytochrome P450 superfamily of enzymes. These reactions, which mainly occur in the liver, are essential for the further transformation and eventual elimination of the compound.

Specific CYP Isoform Involvement in Hydroxylation

A multitude of CYP isoforms have been identified as catalysts in the hydroxylation of 17α-ethinylestradiol. The most significant of these is CYP3A4, which is the major human catalyst for the 2-hydroxylation of ethinylestradiol. In addition to CYP3A4, other isoforms play a role, including CYP2C9, CYP1A1, CYP1A2, CYP2C19, CYP3A5, and CYP2C8. The relative contribution of each isoform can vary among individuals due to genetic polymorphisms and the presence of inducing or inhibiting agents. While CYP3A4 and CYP2C9 are considered the major enzymes in human liver microsomes for the oxidative metabolism of ethinylestradiol, other isoforms like CYP1A1 have also shown high catalytic efficiency.

Formation of Hydroxylated Metabolites

The principal oxidative metabolic pathway for 17α-ethinylestradiol is aromatic hydroxylation, with the primary metabolite being 2-hydroxy-ethinylestradiol. This 2-hydroxylation is a major reaction that significantly influences the pharmacokinetic profile of the drug. In addition to 2-hydroxylation, other hydroxylated metabolites can be formed, though typically to a lesser extent. These metabolites are generally less estrogenically active than the parent compound and are precursors for subsequent conjugation reactions.

Mechanistic Aspects of Oxidative Reactions

The oxidative reactions catalyzed by cytochrome P450 enzymes are complex, multi-step processes. These reactions are NADPH-dependent, requiring the presence of NADPH-cytochrome P450 reductase to transfer electrons from NADPH to the heme center of the CYP enzyme. This initiates the catalytic cycle, leading to the activation of molecular oxygen and subsequent hydroxylation of the ethinylestradiol molecule. The process is a classic example of a monooxygenase reaction, where one atom of molecular oxygen is incorporated into the substrate, and the other is reduced to water.

Conjugative Metabolism Pathways

Following oxidative metabolism, the hydroxylated metabolites of 17α-ethinylestradiol, as well as the parent compound itself, undergo phase II conjugative metabolism. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body.

Glucuronidation by UDP-Glucuronosyltransferases (UGTs)

Glucuronidation is a major conjugative pathway for ethinylestradiol and its metabolites. This reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl groups of the steroid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). Several UGT isoforms are involved in the glucuronidation of ethinylestradiol, with varying specificities. UGT1A1 is a key enzyme responsible for the formation of ethinylestradiol-3-glucuronide. Other isoforms that have been shown to catalyze the glucuronidation of ethinylestradiol include UGT1A3, UGT1A4, UGT1A9, and UGT2B7. These enzymes are primarily located in the liver but are also present in other tissues, such as the gastrointestinal tract, contributing to the first-pass metabolism of the drug. The resulting glucuronide conjugates are readily eliminated in the urine and bile.

Interactive Data Table: Enzymes in 17-Ethynylestradiol cyclopentyl ether Metabolism

| Metabolic Step | Enzyme Family | Specific Isoforms | Metabolite(s) Formed |

| Prodrug Activation | Cytochrome P450 (CYP) | CYP3A4, CYP1A2 (inferred) | 17α-Ethinylestradiol |

| Oxidative Metabolism | Cytochrome P450 (CYP) | CYP3A4, CYP2C9, CYP1A1, CYP1A2, CYP2C19, CYP3A5, CYP2C8 | 2-Hydroxy-ethinylestradiol and other hydroxylated metabolites |

| Conjugative Metabolism | UDP-Glucuronosyl-transferases (UGT) | UGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT2B7 | Ethinylestradiol-glucuronides, Hydroxylated-ethinylestradiol-glucuronides |

Sulfation by Sulfotransferases (SULTS)

Sulfation is a crucial Phase II metabolic pathway that involves the transfer of a sulfonate group to a substrate, a reaction catalyzed by sulfotransferase (SULT) enzymes. oup.com This process generally increases the water solubility of compounds, facilitating their excretion. nih.gov For ethinylestradiol, sulfation is a major route of first-pass metabolism in the liver and intestine. nih.govresearchgate.net Several SULT isoforms are involved, with varying affinities and efficiencies.

SULT1E1 : This isoform, also known as estrogen sulfotransferase, is considered the primary enzyme responsible for the sulfation of ethinylestradiol at clinically relevant concentrations (below 10 nM). nih.govresearchgate.net It is a high-affinity, low-capacity enzyme with a reported Michaelis constant (Km) for EE as low as 6.7 nM. nih.govcapes.gov.br The high affinity of SULT1E1 suggests it plays a predominant role in the sulfation and inactivation of EE in tissues like the intestine and liver. nih.govnih.gov

SULT1A1 : As a major SULT isoform involved in the metabolism of a wide array of xenobiotics, SULT1A1 also metabolizes ethinylestradiol. nih.govnih.gov However, it functions as a relatively high Km enzyme for this substrate, with a reported Km value of over 230 nM. nih.govresearchgate.netcapes.gov.br This indicates that SULT1A1 contributes to EE sulfation primarily at higher concentrations of the substrate.

SULT1A3 : This isoform has also been identified as a low Km enzyme for ethinylestradiol sulfation, with a reported Km of 18.9 nM. nih.govresearchgate.netcapes.gov.br While it demonstrates high affinity, inhibitor studies suggest that SULT1E1 is the more dominant enzyme for EE sulfation at low, clinically relevant concentrations. nih.gov

| SULT Isoform | Affinity for Ethinylestradiol (EE) | Reported Km Value | Primary Role |

|---|---|---|---|

| SULT1E1 | High | ~6.7 nM nih.govcapes.gov.br | Primary enzyme at low, clinically relevant concentrations. nih.gov |

| SULT1A3 | High | ~18.9 nM nih.govcapes.gov.br | Contributes to sulfation but appears less dominant than SULT1E1 at low concentrations. nih.gov |

| SULT1A1 | Low | ≥ 230 nM nih.govcapes.gov.br | Contributes to sulfation at higher substrate concentrations. |

Methylation of Catechol Metabolites by Catechol-O-methyltransferase

Another significant metabolic pathway for ethinylestradiol involves the formation of catechol metabolites, which are subsequently methylated by the enzyme Catechol-O-methyltransferase (COMT). aacrjournals.orgnih.gov This process is a Phase II metabolic inactivation pathway that serves a protective function. nih.gov

The pathway begins with Phase I oxidative metabolism, where cytochrome P450 (CYP) enzymes hydroxylate ethinylestradiol to form catechol estrogens, such as 2-hydroxyethinylestradiol. nih.gov COMT then catalyzes the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to a hydroxyl group of the catechol metabolite. aacrjournals.org This O-methylation is a detoxification step, converting the potentially reactive catechol estrogens into more stable and inactive methoxy (B1213986) metabolites. aacrjournals.orgnih.gov This prevents the catechol estrogens from undergoing further oxidation into quinones, which are reactive species capable of causing DNA damage. nih.gov The methylation of catechol estrogens by COMT is considered a key step in preventing estrogen-associated carcinogenesis. aacrjournals.orgoup.com

| Step | Enzyme Family | Substrate | Product | Function |

|---|---|---|---|---|

| 1. Hydroxylation | Cytochrome P450 (CYP) | Ethinylestradiol | Catechol Metabolites (e.g., 2-hydroxy-EE) | Formation of catechol substrate. nih.gov |

| 2. Methylation | COMT | Catechol Metabolites | Methoxy Metabolites (e.g., 2-methoxy-EE) | Inactivation and detoxification. aacrjournals.orgnih.gov |

Metabolic Studies in Preclinical Models

Preclinical models, particularly in vitro systems using hepatic tissues, are fundamental for elucidating the metabolic fate of compounds like 17-ethynylestradiol cyclopentyl ether.

In Vitro Hepatic Microsomal Studies

Liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like cytochrome P450s, are widely used to study Phase I metabolism. nih.gov Studies using human liver microsomes have been instrumental in characterizing the oxidative metabolism of ethinylestradiol.

Research has shown that when ethinylestradiol is incubated with human liver microsomes and an NADPH-regenerating system, it undergoes significant oxidative metabolism. oup.comoup.com The primary metabolic reaction is aromatic hydroxylation, with the principal metabolite being 2-hydroxyethinylestradiol. nih.govresearchgate.net This 2-hydroxylation is catalyzed by multiple CYP isoforms, with CYP3A4 and CYP2C9 identified as the major contributing enzymes. nih.gov Studies using isoform-specific antibodies showed that CYP3A4 was responsible for approximately 54% of the formation of 2-hydroxy-EE, while CYP2C9 accounted for about 24%. nih.gov

These in vitro studies also reveal the formation of reactive metabolites that can irreversibly bind to microsomal proteins. oup.comoup.comresearchgate.netnih.gov The extent of this binding is greater for ethinylestradiol compared to estradiol (B170435), which correlates with its higher rate of aromatic hydroxylation. oup.comoup.com The catechol metabolite, 2-hydroxyethinylestradiol, is believed to be the pro-reactive metabolite that leads to this protein binding. researchgate.net

| Finding | Details | Source(s) |

|---|---|---|

| Primary Metabolic Pathway | Aromatic hydroxylation at the C-2 position. | oup.comoup.com |

| Major Metabolite | 2-Hydroxyethinylestradiol (2-OH-EE). | nih.govresearchgate.net |

| Key Enzymes | Cytochrome P450 isoforms, primarily CYP3A4 and CYP2C9. | nih.gov |

| Reactive Metabolite Formation | Metabolites demonstrate irreversible binding to microsomal proteins, with 2-OH-EE as the likely pro-reactive intermediate. | oup.comoup.comresearchgate.net |

Comparative Metabolism with Ethinylestradiol and Other Derivatives

Quinestrol is structurally a 3-cyclopentyl ether of ethinylestradiol. wikipedia.org This structural modification makes it a prodrug with significantly different pharmacokinetic properties compared to its active metabolite, ethinylestradiol. The cyclopentyl ether group enhances its lipophilicity, leading to storage in adipose tissue and a prolonged duration of activity. nih.gov Studies in rats comparing quinestrol to four other analogues found that quinestrol exhibited the most protracted estrogenic activity. nih.gov

When comparing the metabolism of ethinylestradiol to the natural estrogen, estradiol, a key difference is ethinylestradiol's resistance to metabolic inactivation. researchgate.net The 17α-ethynyl group on EE hinders its oxidation, making it a more potent oral estrogen than estradiol. oup.comwikipedia.org In vitro studies with human liver microsomes show that the rate of aromatic hydroxylation for ethinylestradiol is approximately double that of estradiol. oup.comoup.com This higher rate of metabolism to catechol intermediates also leads to a greater degree of irreversible binding to microsomal proteins compared to estradiol. oup.comoup.com In some animal models, quinestrol has been associated with reduced expression of the detoxifying enzyme CYP1A2. nih.gov

Pharmacodynamic Research and Receptor Interactions

Estrogen Receptor Binding Affinity and Specificity (ERα, ERβ)

The biological actions of estrogens are primarily mediated by two high-affinity nuclear receptors: Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ). nih.gov Ethinylestradiol, the active metabolite of 17-Ethynylestradiol cyclopentyl ether, demonstrates a strong binding affinity for both of these receptor subtypes. wikipedia.org In vitro studies have shown that ethinylestradiol's affinity for ERα and ERβ is comparable to, and in some cases greater than, that of the endogenous hormone estradiol (B170435). wikipedia.org This high affinity allows it to act as a potent agonist of these receptors. epa.gov

In contrast, the parent compound, quinestrol (B1678685), exhibits a significantly lower relative binding affinity (RBA) for estrogen receptors. wikipedia.org This is consistent with its role as a prodrug, which requires metabolic conversion to ethinylestradiol to exert its primary estrogenic effects. patsnap.comdrugbank.com The binding of ethinylestradiol to these receptors initiates a cascade of cellular events, including receptor dimerization and interaction with specific DNA sequences known as estrogen response elements (EREs), which modulates the transcription of target genes. patsnap.com

| Compound | ERα RBA (%) | ERβ RBA (%) |

|---|---|---|

| Estradiol | 100 | 100 |

| Ethinylestradiol | 17–150 | 129 |

| Quinestrol | - | 0.37 |

Data sourced from Wikipedia's compilation of in-vitro displacement assays. wikipedia.org

Interaction with G Protein-Coupled Estrogen Receptor (GPER)

In addition to the nuclear estrogen receptors ERα and ERβ, a seven-transmembrane G protein-coupled receptor, known as GPER (formerly GPR30), has been identified as a mediator of rapid, non-genomic estrogen signaling. wikipedia.orgnih.govnih.gov This receptor binds to estradiol, leading to intracellular calcium mobilization and other rapid signaling events. wikipedia.orgnih.gov While the interaction of endogenous estradiol with GPER is well-documented, specific research detailing the binding affinity and interaction of 17-Ethynylestradiol cyclopentyl ether or its active metabolite, ethinylestradiol, with GPER is limited in the available scientific literature. However, GPER is known to be activated by the female sex hormone estradiol and is responsible for some of its rapid cellular effects. wikipedia.org

Mechanistic Characterization of Estrogenic Activity in Preclinical Models

The estrogenic activity of 17-Ethynylestradiol cyclopentyl ether, through its conversion to ethinylestradiol, has been characterized in various preclinical models that demonstrate its physiological effects on reproductive tissues and hormonal regulation.

The uterotrophic assay in immature or ovariectomized rodents is a standard and reliable in vivo method for assessing the estrogenic potential of a compound. pharmatest.comresearchgate.netnih.gov This assay measures the ability of a substance to stimulate the growth of the uterus. researchgate.net Ethinylestradiol consistently elicits a robust uterotrophic response in these models. nih.govnih.gov In one study involving immature 20-day-old rats, a single administration of ethinylestradiol induced a significant increase in uterine weight, with the effect becoming apparent after 8 hours and reaching its maximum at 24 hours. nih.gov This growth response is a hallmark of estrogen receptor agonists and confirms the potent estrogenic activity of ethinylestradiol in vivo. nih.gov

Estrogens exert negative feedback control on the hypothalamic-pituitary-gonadal (HPG) axis, leading to the suppression of gonadotropin secretion. drugbank.com Preclinical research indicates that quinestrol functions by inhibiting the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. nih.gov This, in turn, suppresses the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary gland. drugbank.comnih.gov This suppression of gonadotropins disrupts follicular development and ovulation, forming the basis of its effects on the reproductive cycle. nih.gov

Estrogens are known to regulate the hepatic synthesis of various proteins, including sex hormone-binding globulin (SHBG). drugbank.com Ethinylestradiol has been shown to increase the production of SHBG by the liver. drugbank.commdpi.com In preclinical studies using humanized mice that express human SHBG, dietary intake of ethinylestradiol resulted in a more pronounced increase in SHBG levels compared to that induced by estradiol. mdpi.com Elevated SHBG levels can, in turn, affect the bioavailability and metabolic clearance rate of sex steroids. nih.gov

Enzyme Inhibition Profiles (e.g., CYP2C19, CYP3A4, CYP2B6 inhibition by Ethinylestradiol)

Ethinylestradiol, the active metabolite, is known to interact with various cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions. Its inhibitory effects have been studied for several key enzymes involved in drug metabolism.

CYP2C19: Ethinylestradiol is an inhibitor of CYP2C19. nih.govnih.gov In vitro studies using human liver microsomes determined its IC₅₀ (the concentration required to inhibit 50% of enzyme activity) to be 4.4 µM. nih.govresearchgate.net The mechanism of inhibition has been suggested to be competitive, and ethinylestradiol may also down-regulate the expression of the CYP2C19 enzyme through an estrogen receptor α-dependent pathway. nih.govresearchgate.net

CYP3A4: Ethinylestradiol also demonstrates an inhibitory effect on CYP3A4. researchgate.netnih.gov While it is a known inhibitor of the enzyme, in vivo studies suggest that at clinically used doses, the effect is modest. nih.gov

CYP2B6: Clinical data suggests that ethinylestradiol-containing oral contraceptives can inhibit CYP2B6, although this effect is generally considered weaker than its inhibition of CYP1A2 and CYP2C19. nih.govresearchgate.netdntb.gov.ua A study investigating the effect of an oral contraceptive containing ethinylestradiol found only a modest impact on CYP2B6 activity in vivo. nih.gov

| Enzyme | Inhibition Metric | Value | Notes |

|---|---|---|---|

| CYP2C19 | IC₅₀ (total) | 4.4 µM | Human Liver Microsomes nih.gov |

| CYP2C19 | IC₅₀ (free) | 2.8 µM | Human Liver Microsomes nih.govresearchgate.net |

| CYP1A1 | Kᵢ (free) | 1.4 µM | Recombinant CYP1A1, Competitive Inhibition nih.govresearchgate.net |

| CYP3A4 | Inhibition | Modest in vivo | Effect at clinical doses is considered relatively small nih.gov |

| CYP2B6 | Inhibition | Modest in vivo | Weaker inhibition compared to other CYPs nih.govnih.gov |

Structure Activity Relationships Sar and Derivative Studies

Influence of 3-Cyclopentyl Etherification on Oral Activity and Prolonged Action

The addition of a cyclopentyl ether group at the C3 position of ethinylestradiol is a key structural modification that transforms it into Quinestrol (B1678685), a long-acting estrogen. selleckchem.com This etherification significantly increases the lipophilicity (fat-solubility) of the molecule. wikipedia.org

Following oral administration, this enhanced lipophilicity allows Quinestrol to be absorbed and subsequently stored in the body's adipose tissue. selleckchem.com This fat storage acts as a depot, from which the compound is slowly released back into the bloodstream over an extended period. selleckchem.comwikipedia.org Once released, Quinestrol is metabolized, primarily in the liver, to its active form, ethinylestradiol, which then exerts its estrogenic effects. patsnap.comdrugbank.com

This mechanism of storage and gradual release is responsible for Quinestrol's prolonged biological activity and its very long half-life of over 120 hours. wikipedia.org Animal studies have demonstrated that after oral administration, Quinestrol is stored in adipose tissue and then slowly released to maintain a long-lasting effective concentration in the bloodstream. selleckchem.com This contrasts with its parent compound, ethinylestradiol, which is not stored in fat to the same extent and thus has a shorter duration of action. The 3-cyclopentyl ether group, therefore, effectively converts ethinylestradiol into a prodrug with a built-in depot effect, enabling less frequent administration. wikipedia.org

Impact of Substitutions at the C17α Position

The substitution at the C17α position of the steroid nucleus is critical for the oral activity of synthetic estrogens like ethinylestradiol and its derivatives. The natural estrogen, estradiol (B170435), is poorly effective when taken orally because the 17β-hydroxyl group is rapidly oxidized to a less active ketone by enzymes in the liver, leading to significant first-pass metabolism.

The introduction of an ethynyl (B1212043) group (-C≡CH) at the C17α position sterically hinders this metabolic oxidation. nih.gov This structural modification protects the hydroxyl group, thereby preventing the rapid inactivation of the molecule in the liver. This protection allows a significantly greater portion of the administered dose to reach the systemic circulation in its active form, conferring high estrogenic potency upon oral administration. nih.gov Ethinylestradiol, the active metabolite of Quinestrol, is the 17α-ethynyl analogue of estradiol and is a potent, orally active estrogen used in many hormonal preparations. nih.gov

The presence of the 17α-ethynyl group is a defining feature that imparts oral bioavailability to a class of synthetic estrogens, making it a cornerstone of their therapeutic utility.

Effects of Other Structural Modifications on Estrogenic Potency

Similarly, the orientation of the hydroxyl group at C17 is a key determinant of potency. The natural 17β-estradiol is significantly more potent than its 17α-estradiol epimer. mdpi.com These findings underscore the high degree of structural specificity required for a molecule to effectively bind to and activate estrogen receptors. Any modification that alters the precise spatial arrangement of the steroid's functional groups can lead to a significant decrease in estrogenic potency. nih.govresearchgate.net

Comparative Analysis of Estrogen Derivatives and Analogues

Quinestrol is part of a family of synthetic estrogen derivatives, each with structural modifications that influence their activity profile. A comparative analysis highlights the importance of the ether substituent at the C3 position and other modifications.

Mestranol: This compound is the 3-methyl ether of ethinylestradiol. Like Quinestrol, it is a prodrug that requires metabolic demethylation in the liver to the active ethinylestradiol. Its activity profile is very similar to ethinylestradiol, and studies comparing the two have often found them to be essentially equipotent in their estrogenic effects, such as gonadotropin suppression. nih.govnih.gov The primary difference between Mestranol and Quinestrol lies in the nature of the C3-ether group (methyl vs. cyclopentyl), which influences the pharmacokinetics, with Quinestrol having a more pronounced fat storage and longer duration of action. wikipedia.org

Ethinylestriol (Trimestran): This derivative features an additional hydroxyl group at the C16α position compared to ethinylestradiol. This modification generally results in a weaker estrogenic compound compared to ethinylestradiol.

Nilestriol (Nylestriol): This is the 3-cyclopentyl ether of ethinylestriol. Similar to how Quinestrol is derived from ethinylestradiol, Nilestriol is the C3-etherified version of ethinylestriol. This etherification, as with Quinestrol, aims to prolong the compound's duration of action.

The general principle is that etherification at the C3 position of a potent oral estrogen like ethinylestradiol or its analogues creates a lipophilic prodrug that is stored in body fat, leading to a prolonged therapeutic effect. selleckchem.comwikipedia.org The potency of the released active metabolite (e.g., ethinylestradiol from Quinestrol and Mestranol) is determined by the rest of the molecular structure, particularly the crucial 17α-ethynyl group that confers oral activity.

Comparative Data of Estrogen Derivatives

| Compound | Structural Modification from Ethinylestradiol | Key Characteristic |

|---|---|---|

| Quinestrol | 3-cyclopentyl ether | Prodrug with long duration of action due to fat storage. selleckchem.comwikipedia.org |

| Mestranol | 3-methyl ether | Prodrug, metabolically converted to ethinylestradiol. nih.gov |

| Ethinylestriol | Additional 16α-hydroxyl group | Generally considered a weaker estrogen than ethinylestradiol. |

| Nilestriol | 3-cyclopentyl ether and a 16α-hydroxyl group | Long-acting derivative of the weaker ethinylestriol. |

Advanced Analytical Methodologies for Detection and Profiling

Chromatographic and Spectrometric Techniques for Quantitative Analysis (e.g., LC-MS/MS, GC-MS)

Chromatographic methods coupled with mass spectrometry are the cornerstone for the quantitative analysis of Quinestrol (B1678685) and its primary active metabolite, 17α-ethinylestradiol (EE2). These techniques offer high sensitivity and selectivity, which are crucial for detecting the low concentrations typically found in biological and environmental samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a predominant technique for the analysis of EE2. gov.bc.ca This method is applicable for the quantitative determination of EE2 in various water matrices. gov.bc.ca Methods have been developed using Ultra-High Performance Liquid Chromatography (UHPLC) coupled to MS/MS to achieve very low limits of detection. rsc.org For instance, a method using a Q Exactive Focus hybrid quadrupole-Orbitrap mass spectrometer demonstrated a limit of detection (LOD) of 15 pg/L and a limit of quantitation (LOQ) of 29 pg/L for EE2 in water. lcms.cz The high sensitivity of modern LC-MS/MS systems often allows for direct injection of extracts without the need for derivatization. gov.bc.ca

A specific reverse-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV) method has been developed for the simultaneous quantification of Quinestrol and levonorgestrel (B1675169) in rat plasma. researchgate.net This method utilizes a Kromasil ODS C18 column and provides a limit of detection of 0.05 µg/mL for Quinestrol. researchgate.net

Table 1: HPLC-UV Method Parameters for Quinestrol Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Technique | RP-HPLC-UV | researchgate.net |

| Column | Kromasil ODS C18 | researchgate.net |

| Mobile Phase | Acetonitrile-0.1% formic acid (85:15, v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection Wavelength | 230 nm | researchgate.net |

| Limit of Detection (Quinestrol) | 0.05 µg/mL | researchgate.net |

| Recovery | 92.5% to 96.3% | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for steroid analysis, though it often requires a derivatization step to improve the volatility and thermal stability of the analytes. nih.govmdpi.com For estrogen analysis, derivatization blocks the active hydrogens in both phenolic and aliphatic hydroxy groups, commonly through trimethylsilylation or perfluoroacylation. nih.gov A validated GC-MS method for urinary estrogen profiling involved a two-phase extractive ethoxycarbonylation and subsequent pentafluoropropionyl (PFP) derivatization, which allowed for the quantification of most estrogens in the 0.02 to 0.1 ng/mL range. nih.gov Despite being time-consuming, GC-MS provides excellent separation and sensitivity for a wide range of steroids. nih.govresearchgate.net

Table 2: Performance of Mass Spectrometry Methods for 17α-Ethinylestradiol (EE2)

| Technique | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

|---|---|---|---|---|

| UHPLC-MS/MS | Surface Water | 0.02 ng/L | - | rsc.org |

| Orbitrap LC/MS/MS | Water | 15 pg/L | 29 pg/L | lcms.cz |

| UPLC-MS/MS | Water | 0.05 ng/L | 0.1 ng/L | nih.gov |

| GC-MS (Estrogen Profile) | Urine | - | 0.02–0.1 ng/mL | nih.gov |

Application of Stable Isotope Labeling for Metabolite Identification

Stable isotope labeling is a powerful strategy used in conjunction with mass spectrometry to identify metabolites and elucidate metabolic pathways. nih.govmonash.edu This approach involves using a version of the parent compound (e.g., EE2) in which one or more atoms are replaced by a heavier isotope, such as deuterium (B1214612) (²H or d). nih.gov

When analyzing samples from in vitro or in vivo studies, the mass spectrometer can distinguish between the unlabeled (endogenous) molecules and the labeled (exogenous) drug and its metabolites due to their mass difference. nih.govresearchgate.net This technique is crucial for several reasons:

Confirmation of Metabolites: It helps to confirm the formation of known and previously uncharacterized metabolites by detecting closely eluting deuterated peaks alongside their unlabeled counterparts. nih.govresearchgate.net

Structural Elucidation: The isotopic pattern provides confidence in identifying the correct compound and aids in the structural elucidation of metabolites by analyzing fragmentation patterns in high-resolution MS/MS spectra. nih.govresearchgate.net

Elimination of Interferences: It effectively removes endogenous interferences, which can complicate the analysis of xenobiotic metabolites. nih.gov

Research on EE2 metabolism has successfully used deuterated versions (e.g., EE2-d4) to investigate its biotransformation in human and rat liver microsomes. nih.gov This method has been instrumental in identifying oxidative metabolites and reactive intermediates by trapping them with agents like glutathione (B108866) and characterizing the resulting adducts. nih.gov

Development of Sensor Technologies for Trace Detection in Complex Matrices

To simplify and reduce the cost of detecting synthetic estrogens in complex matrices like environmental water, significant research has gone into developing novel sensor technologies. nih.gov These sensors aim to provide rapid, in-situ, and cost-effective alternatives to traditional, lab-based chromatographic methods. nih.gov

Electrochemical Sensors and Biosensors have shown promise for this application. One approach involves using interdigitated electrodes (IDE) on a solid support, which can be used with or without a specialized coating. mdpi.commdpi.com The detection principle is based on impedance spectroscopy, where the sensor measures changes in the electrical properties of the water sample upon interaction with the target analyte. mdpi.com For example, a sensor device using IDE coated with a layer-by-layer film of polyethylenimine (PEI) and poly (sodium 4-styrenesulfonate) (PSS) has been developed to detect traces of EE2 below 10⁻⁹ M in ultrapure, mineral, and tap waters. mdpi.com

Other biosensor designs are based on the interaction between the estrogen and an antibody. nih.gov Differential Pulse Voltammetry (DPV) can be used to measure the Faradaic current of a redox reaction, which is affected by the binding of the estrogen to its antibody, allowing for quantification. nih.gov Additionally, innovative approaches include the use of 3D-printed devices that combine molecularly imprinted polymer-solid phase extraction (MIP-SPE) for sample cleanup and concentration with electrochemical detection for the final measurement of EE2. imeko.org

Methods for Extraction and Characterization of Conjugated Metabolites

In the body, steroid estrogens are extensively metabolized and are primarily excreted in urine and feces as water-soluble glucuronide or sulfate (B86663) conjugates. rsc.orgscispace.com These conjugated metabolites are less biologically active but can be deconjugated by microbial processes in the environment, releasing the potent free estrogen. rsc.orgscispace.com Therefore, analytical methods must be capable of extracting and characterizing both the free and conjugated forms.

Solid-Phase Extraction (SPE) is the most common technique for extracting and pre-concentrating steroid hormones from aqueous samples. gov.bc.cascispace.com Various SPE cartridges are available, with Oasis HLB being frequently used for the extraction of EE2 and its conjugates from water. rsc.org A key development is the use of online SPE coupled directly to LC-MS/MS . scispace.com This fully automated method allows for the simultaneous determination of both free and conjugated steroid hormones in matrices like wastewater and urine, improving efficiency and reducing sample handling. scispace.com

For more complex separations, graphitized carbon black cartridges have been used for the group separation of steroid conjugates. researchgate.net After extraction, different solvent mixtures can be used to sequentially elute different classes of steroids and their conjugates, such as glucuronides and sulfates, allowing for their separate characterization. researchgate.net

Environmental Fate and Biotransformation Research

Biodegradation Pathways in Microorganisms (e.g., Fungi, Microalgae)

While specific studies on the biodegradation of quinestrol (B1678685) by fungi and microalgae are limited, research on similar synthetic estrogens, such as 17α-ethinylestradiol (EE2), provides insights into potential degradation pathways. Aerobic microbial degradation has been identified as the dominant process for quinestrol in soil environments. acs.orgnih.govacs.org

Fungi: Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are known for their ability to degrade a wide range of persistent organic pollutants, including synthetic estrogens. aimspress.comnih.govnih.gov The degradation process is often initiated by extracellular ligninolytic enzymes. The proposed pathways for synthetic estrogens generally involve hydroxylation of the aromatic ring, followed by ring cleavage. For quinestrol, a plausible initial step would be the cleavage of the cyclopentyl ether bond to form ethinylestradiol, which can then undergo further degradation. Subsequent steps could involve the oxidation of the ethinyl group and hydroxylation at various positions on the steroid nucleus, eventually leading to the opening of the aromatic A-ring and further breakdown of the steroid structure. Fungi such as Aspergillus species have also been noted for their capability to biodegrade various pesticides and could play a role in the transformation of quinestrol. nih.gov

Microalgae: Microalgae have demonstrated the ability to remove and biodegrade synthetic estrogens from aquatic environments. Species such as Chlorella and Scenedesmus are capable of bioaccumulating and biotransforming these compounds. nih.govnih.govnih.govekb.egresearchgate.netresearchgate.netfrontiersin.orgamazonaws.com The degradation pathways in microalgae are thought to involve initial hydroxylation reactions, followed by conjugation to form more polar metabolites, which can be more easily excreted or further degraded. For quinestrol, it is hypothesized that microalgae could initially hydrolyze the cyclopentyl ether to yield ethinylestradiol. Subsequently, the ethinylestradiol could be hydroxylated at the C-2 and C-4 positions of the aromatic ring, a common pathway for estrogen metabolism. These hydroxylated metabolites could then be conjugated with sugars or other polar molecules.

Enzymatic Mechanisms of Environmental Degradation

The biodegradation of quinestrol is mediated by various intracellular and extracellular enzymes produced by microorganisms. While direct evidence for the specific enzymes involved in quinestrol degradation is scarce, the enzymatic mechanisms can be inferred from studies on the degradation of other synthetic and natural estrogens.

Dehydrogenase/Reductase: Hydroxysteroid dehydrogenases (HSDs) are a key class of enzymes involved in the metabolism of steroids. 17β-HSDs, for instance, catalyze the interconversion of 17-keto and 17-hydroxy steroids. In the context of quinestrol, once the cyclopentyl ether is cleaved to form ethinylestradiol, 17β-HSD could potentially oxidize the hydroxyl group at the C17 position. frontiersin.org Reductases may also be involved in the saturation of double bonds within the steroid rings, leading to the formation of more reduced metabolites.

Hydroxysteroid Dehydrogenase: As mentioned, 17β-hydroxysteroid dehydrogenase (17β-HSD) plays a crucial role in the initial steps of estrogen degradation in some bacteria by converting 17β-estradiol to estrone. frontiersin.org A similar mechanism could be expected for ethinylestradiol, the presumed initial breakdown product of quinestrol. This enzymatic conversion is a critical step that often precedes the cleavage of the aromatic ring.

Cytochrome P450: Cytochrome P450 (CYP) monooxygenases are central to the metabolism of a vast array of xenobiotics, including synthetic estrogens. researchgate.netnih.govnih.gov These enzymes are known to catalyze hydroxylation reactions. For estrogens, CYP enzymes, particularly CYP3A4 and CYP2C9, are involved in the 2-hydroxylation of the aromatic A-ring. researchgate.netnih.govwikipedia.org This hydroxylation is a critical activation step that makes the aromatic ring more susceptible to cleavage. It is highly probable that CYP enzymes play a significant role in the initial stages of quinestrol degradation in microorganisms by hydroxylating the aromatic ring of the ethinylestradiol moiety. clinpgx.org

Flavin-containing Monooxygenase (FMO): Flavin-containing monooxygenases are another class of enzymes that catalyze the oxygenation of various substrates. While their specific role in quinestrol degradation has not been elucidated, FMOs are known to be involved in the metabolism of xenobiotics and could potentially contribute to the hydroxylation or other oxidative transformations of the quinestrol molecule.

Catechol O-methyltransferase (COMT): Catechol-O-methyltransferase is an enzyme that catalyzes the transfer of a methyl group to catechol compounds. In estrogen metabolism, once hydroxylation of the aromatic ring occurs, forming catechol estrogens (e.g., 2-hydroxyethinylestradiol), COMT can methylate one of the hydroxyl groups. clinpgx.org This methylation is generally considered a detoxification step, as it can prevent the formation of reactive quinones that can cause cellular damage. Therefore, COMT is likely involved in the further metabolism of hydroxylated intermediates of quinestrol.

Identification and Characterization of Environmental Transformation Products

The identification of transformation products is crucial for understanding the environmental fate and potential risks associated with quinestrol. Research has primarily focused on its degradation in soil and through photodegradation.

In soil, aerobic microbial degradation is the main pathway, and several transformation products have been identified. acs.orgnih.govacs.org These products suggest that the initial steps of degradation involve the cleavage of the cyclopentyl ether and modifications to the steroid structure.

Photodegradation studies have also revealed the formation of multiple transformation products when quinestrol is exposed to UV irradiation in water. nih.gov One study identified at least ten photodegradation products, indicating that sunlight can significantly contribute to the transformation of quinestrol in aquatic environments. The proposed pathways involve reactions such as hydroxylation, isomerization, and cleavage of the steroid rings.

Table 1: Identified Transformation Products of Quinestrol from Photodegradation

| Transformation Product | Proposed Formation Pathway |

|---|---|

| Isomer of Quinestrol | Photoisomerization |

| Hydroxylated Quinestrol | Hydroxylation of the aromatic or aliphatic rings |

| Dehydrogenated Quinestrol | Loss of hydrogen atoms |

| Ring-cleavage products | Opening of the steroid rings |

This table is a generalized representation based on findings from photodegradation studies of quinestrol. The exact structures of all ten products are not fully detailed in the available literature.

Electrochemical Degradation Research

Electrochemical Advanced Oxidation Processes (eAOPs) using anodes like boron-doped diamond (BDD) have been shown to be highly effective in degrading EE2. nih.govrsc.orgresearchgate.net The degradation mechanism involves the electro-generation of highly reactive hydroxyl radicals (•OH) that attack the EE2 molecule. The primary site of attack is the phenolic A-ring, leading to hydroxylation and subsequent ring-opening. nih.gov

Table 2: Summary of Electrochemical Degradation of 17α-Ethinylestradiol (as a proxy for Quinestrol)

| Parameter | Findings | Reference |

|---|---|---|

| Electrode Material | Boron-Doped Diamond (BDD), Ti-based SnO2 | nih.govrsc.org |

| Removal Efficiency | >99.9% under optimal conditions | nih.gov |

| Degradation Mechanism | Oxidation by hydroxyl radicals (•OH) | nih.gov |

| Primary Site of Attack | Phenolic A-ring | nih.gov |

| Identified Transformation Products | Hydroxylated derivatives, Halogenated derivatives (in presence of Cl-), Ring-opening products | nih.gov |

| Effect on Estrogenic Activity | Significantly reduced but not always completely eliminated | nih.gov |

Q & A

Q. Table 1: Solvent Performance Comparison

| Solvent | Yield (%) | Peroxide Formation (ppm/hr) |

|---|---|---|

| CPME | 85 | 0.02 |

| THF | 72 | 0.15 |

| DCM | 68 | N/A |

Advanced Research Question: How do contradictions between in vitro and in vivo efficacy data arise for this compound?

Answer:

Discrepancies often stem from metabolic stability and tissue-specific bioavailability . For example, a cyclopentyl enol ether analog showed potent progestational effects in rabbits (Clauberg assay) but was inactive in rat uterine models due to rapid hepatic glucuronidation .

Resolution Strategies:

- Conduct microsomal stability assays to identify metabolic hotspots.

- Use prodrug strategies (e.g., esterification of the 17-ethynyl group) to enhance pharmacokinetics .

Advanced Research Question: What methodologies assess the compound’s stability under physiological conditions?

Answer:

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 6 months; monitor degradation via HPLC.

- pH-Dependent Hydrolysis : Evaluate ether bond cleavage in buffers (pH 1–10) to simulate gastrointestinal and systemic environments .

Critical Findings:

- Cyclopentyl ethers exhibit superior stability vs. methyl or ethyl analogs in acidic media (t > 24 hrs at pH 2) .

Basic Research Question: How should researchers design dose-response studies for endocrine activity assays?

Answer:

- In Vitro : Use ER-transfected HEK293 cells with luciferase reporters; test 0.1–100 nM concentrations .

- In Vivo : Administer 0.1–10 mg/kg/day orally to ovariectomized rodents; measure uterine weight and serum LH levels .

Data Interpretation:

- EC values < 10 nM indicate high potency.

- Cross-validate with ERα/ERβ knockout models to confirm receptor specificity .

Advanced Research Question: Can computational modeling predict the compound’s interactions with non-target receptors?

Answer:

Molecular Dynamics Simulations (e.g., GROMACS) reveal off-target binding to androgen or glucocorticoid receptors due to structural homology. For example, the cyclopentyl group’s hydrophobicity may drive unintended interactions .

Mitigation Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.